molecular formula C12H18N2 B1274140 N-benzylpiperidin-4-amine CAS No. 420136-94-3

N-benzylpiperidin-4-amine

Cat. No. B1274140
M. Wt: 190.28 g/mol
InChI Key: HUJYJEPNVYXEND-UHFFFAOYSA-N
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Description

N-benzylpiperidin-4-amine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a benzyl group attached to the nitrogen atom of the piperidine ring. This structure is a common motif in compounds that exhibit a range of biological activities, including acting as reuptake inhibitors or ligands for receptors .

Synthesis Analysis

The synthesis of N-benzylpiperidin-4-amine derivatives can be achieved through various synthetic routes. One approach involves the [3+2] cycloaddition between trifluoromethyldiazomethane and N-benzylmaleimide to produce conformationally restricted analogues of piperidine . Another method includes a two-step amidation and substitution process to create 4-benzylpiperidine carboxamides, which are investigated for their potential as dual serotonin and norepinephrine reuptake inhibitors . Additionally, regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides has been reported to yield trans-3-amino-1-benzylpiperidin-4-ols, which are valuable intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of N-benzylpiperidin-4-amine derivatives is crucial for their biological activity. For instance, the stereochemistry of the piperidine ring can significantly influence the binding affinity to receptors. The trans-4-amino-3-hydroxypiperidines synthesized from 1-benzyl-3,4-epoxypiperidines exhibit regio- and stereoselectivity, which is important for their potential as pharmaceuticals . The crystal structure analysis of related compounds, such as N-glycosyl amines, provides insights into the conformational preferences of the benzylpiperidine moiety .

Chemical Reactions Analysis

N-benzylpiperidin-4-amine and its derivatives participate in various chemical reactions that are essential for the synthesis of pharmacologically active compounds. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of interest in pharmaceutical research . The addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine is another method to rapidly synthesize 4-benzyl-4-aminopiperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylpiperidin-4-amine derivatives are influenced by their molecular structure. The presence of substituents on the phenylacetamide aromatic ring, for instance, affects the binding affinity to sigma1 and sigma2 receptors, as demonstrated through quantitative structure-activity relationship (QSAR) studies . The electronic properties of the benzyl group and the piperidine nitrogen also play a role in the reactivity and stability of these compounds. The electrochemical properties of related quinone derivatives, which are structurally similar to N-benzylpiperidin-4-amine, have been studied to understand the effect of substituents on redox behavior .

Scientific Research Applications

Synthesis and Chemical Properties

N-Benzylpiperidin-4-amine has been explored in the context of chemical synthesis, particularly in the formation of Schiff bases and E-imines. Mayavel et al. (2015) demonstrated the synthesis of a series of Schiff bases, including (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines, through a solvent-free condensation process catalyzed by SiO2-H3PO4 under microwave irradiation. The study highlights the high yields and the characterization of synthesized imines through physical constants and spectroscopic data (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2015).

Alzheimer's Disease Research

In the field of Alzheimer's disease (AD) research, derivatives of 2-benzylpiperidin-N-benzylpyrimidin-4-amines have been investigated for their multi-targeted therapeutic potential. Mohamed et al. (2012) synthesized these derivatives and assessed them for anti-cholinesterase, anti-β-secretase, and anti-Aβ-aggregation activities. The study identified a lead candidate with promising inhibitory profiles, suggesting the potential of these compounds in AD treatment (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).

Safety And Hazards

When handling N-benzylpiperidin-4-amine, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including N-benzylpiperidin-4-amine, is an important task of modern organic chemistry .

properties

IUPAC Name

N-benzylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJYJEPNVYXEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388493
Record name N-benzylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpiperidin-4-amine

CAS RN

420136-94-3
Record name N-benzylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compounds of formula A and G are prepared as is described in Reaction Sequences 1 and 2. Compound G is then treated with sodium cyanoborohydride, optionally in the presence of benzylamine, to produce the 4-(benzyl)amino piperidine which is subsequently coupled with the compound of formula A to produce the benzyl derivative (formula G"). The compound of formula G" is then hydrogenated using, for instance, palladium-on-carbon catalyst to produce the compound of formula I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Więckowska, M Kołaczkowski, A Bucki… - European Journal of …, 2016 - Elsevier
… N-benzylamine and its derivatives (N-methyl-N-benzylamine, N-benzylpyrrolidin-3-amine and N-benzylpiperidin-4-amine) mimicking N-benzylpiperidine fragment present in donepezil …
Number of citations: 80 www.sciencedirect.com
J Ayres - 2018 - orca.cardiff.ac.uk
… N-Benzylpiperidin-4-amine 89 was chosen as the target, it was proposed that cyanogen … Nbenzylpiperidin-4-amine 89 was synthesised via a reductive amination of commercially …
Number of citations: 3 orca.cardiff.ac.uk
L Zhao, Q Yang, Y Tang, Q You… - Journal of Enzyme …, 2022 - Taylor & Francis
Kv1.5 potassium channel, encoded by KCNA5, is a promising target for the treatment of atrial fibrillation, one of the common arrhythmia. A new series of arylmethylpiperidines …
Number of citations: 6 www.tandfonline.com
T Ran, W Li, B Peng, B Xie, T Lu, S Lu… - Journal of Chemical …, 2019 - ACS Publications
… Compounds with similar binding modes include a series of benzo[d]imidazole, N-benzylpiperidin-4-amine, pyrrole, phenoxybenzamide, and phenylether derivatives such as compound …
Number of citations: 10 pubs.acs.org

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